3-Methyl-(3-methylbenzyl)-butan-2-ol
Description
3-Methyl-(3-methylbenzyl)-butan-2-ol is a branched secondary alcohol featuring a butan-2-ol backbone substituted with a 3-methylbenzyl group and an additional methyl group at the third carbon of the chain. Its IUPAC name indicates the hydroxyl group is located on the second carbon of the butanol chain, with a 3-methylbenzyl substituent (a benzyl group with a methyl group at the meta position) and a methyl group at the third carbon.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-1-(3-methylphenyl)pentan-3-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)13(14)8-7-12-6-4-5-11(3)9-12/h4-6,9-10,13-14H,7-8H2,1-3H3 |
InChI Key |
MZWKCZPHPONNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(C)C)O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3-Methyl-(3-methylbenzyl)-butan-2-ol is in organic synthesis. It serves as a solvent and reagent in various chemical reactions, including:
- Flotation Agent : It is utilized as a flotation agent in mineral processing, aiding in the separation of minerals during extraction processes .
- Microbial Volatile Organic Compounds : The compound has been used as a reference standard for analyzing microbially produced volatile organic compounds using gas chromatography-mass spectrometry (GC-MS) techniques .
Case Study : In a study examining the transformation of isoquinolines, this compound was employed as a solvent to facilitate reactions leading to the formation of complex structures like benzazecines . The results indicated that the choice of solvent significantly influenced the yield and efficiency of the reactions.
Flavoring Agent
The compound is also recognized for its application in flavoring and fragrance formulations. Its fruity aroma makes it suitable for use in:
- Synthetic Flavoring : It is incorporated into food products to enhance flavor profiles, particularly in fruity or floral contexts.
- Perfume Industry : Due to its pleasant scent, it serves as an ingredient in various perfume formulations, contributing to the overall fragrance profile .
Data Table: Flavoring Applications
| Application Type | Description |
|---|---|
| Synthetic Flavoring | Used to enhance fruity flavors in food products |
| Perfume Ingredient | Contributes to floral and fruity notes in fragrances |
Pharmaceuticals
In pharmaceutical applications, this compound acts as an intermediate in the synthesis of various medicinal compounds. Its role as a solvent in drug formulation processes aids in improving solubility and bioavailability of active pharmaceutical ingredients.
Case Study : Research has demonstrated that using this compound as a solvent can enhance the solubility of certain drug compounds, leading to improved therapeutic efficacy . This property is particularly valuable in developing formulations for poorly soluble drugs.
Industrial Applications
The compound finds utility in several industrial processes:
Comparison with Similar Compounds
3-Methyl-2-butanol (CAS 598-75-4)
3-Methylbenzyl Alcohol
- Molecular Formula : C₈H₁₀O
- Molecular Weight : 122.16 g/mol
- Key Features : A benzyl alcohol derivative with a methyl group at the meta position of the aromatic ring.
2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a)
- Molecular Formula : C₁₆H₁₆N₂
- Key Features : A benzimidazole derivative with a 3-methylbenzyl substituent.
3-Methyl-2-buten-1-ol (Prenol)
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Boiling Point : 140°C
- Applications: Used in the synthesis of fragrances and as a precursor for terpenoid compounds .
- Structural Differences: Contains a double bond (unsaturated structure), leading to lower boiling points compared to saturated analogs like 3-methyl-2-butanol.
Data Table: Comparative Analysis
*Properties inferred from structural analogs.
Preparation Methods
Sodium Borohydride (NaBH₄) Reduction
4-(3-Methylphenyl)-2-butanone is reduced using NaBH₄ in ethanol at room temperature. The borohydride donates a hydride ion to the carbonyl carbon, forming a borate intermediate that hydrolyzes to the alcohol.
Procedure
Catalytic Hydrogenation
Alternative reduction using H₂ (1 atm) and Raney nickel at 50°C converts the ketone to the alcohol. This method avoids stoichiometric reagents but requires specialized equipment.
Comparative Efficiency
-
NaBH₄ : Higher yields and simpler setup.
-
Catalytic H₂ : Lower environmental impact but slower reaction kinetics.
Hydroboration-Oxidation of Alkenes
Alkene Precursor Synthesis
The alkene 3-methyl-1-(3-methylphenyl)-1-butene is prepared via Wittig reaction between 3-methylbenzyltriphenylphosphonium chloride and 2-butanone.
Hydroboration-Oxidation Mechanism
Borane (BH₃) adds to the less substituted carbon of the alkene, forming an alkylborane. Oxidation with H₂O₂/NaOH yields the alcohol with anti-Markovnikov orientation.
Reaction Parameters
-
Reagents : BH₃-THF complex (1.0 M in THF).
-
Temperature : 0°C to room temperature.
-
Yield : ~60% after distillation2.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reaction | CH₃MgBr, ether, reflux | 68 | High | Moderate |
| NaBH₄ Reduction | NaBH₄, ethanol, 25°C | 75 | Medium | High |
| Hydroboration-Oxidation | BH₃-THF, H₂O₂/NaOH | 60 | Low | Low |
The Grignard method excels in scalability for industrial production, whereas NaBH₄ reduction is optimal for laboratory synthesis due to its simplicity and cost-effectiveness. Hydroboration-oxidation, while stereospecific, suffers from lower yields and higher reagent costs.
Industrial-Scale Considerations
Process Optimization
Environmental Impact
NaBH₄ generates less hazardous waste compared to Grignard reagents, aligning with green chemistry principles. Catalytic hydrogenation further reduces waste but requires hydrogen gas infrastructure.
Q & A
Basic: How can the synthesis of 3-Methyl-(3-methylbenzyl)-butan-2-ol be optimized for higher yield and purity?
Methodological Answer:
Optimization typically involves selecting appropriate catalysts (e.g., acid or base catalysts for alcohol formation) and controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, Grignard reactions or nucleophilic substitution (SN2/SN1) pathways may be explored to introduce the 3-methylbenzyl group. Purification via fractional distillation or chromatography (HPLC, GC) is critical for isolating the tertiary alcohol . Computational modeling (e.g., DFT calculations) can predict reaction pathways and transition states to refine synthetic routes .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the tertiary alcohol structure and substituent positions. Mass spectrometry (MS) with electron ionization (EI) or high-resolution methods (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized .
Advanced: How does the tertiary alcohol structure influence its reactivity in substitution or elimination reactions?
Methodological Answer:
The tertiary carbon adjacent to the hydroxyl group promotes carbocation stability, favoring SN1 mechanisms in acidic conditions (e.g., HBr reactions). However, steric hindrance from the 3-methylbenzyl group may slow nucleophilic attack, requiring polar aprotic solvents or elevated temperatures. Elimination reactions (E1/E2) could compete, forming alkenes; monitoring via GC-MS helps quantify product ratios . Kinetic studies using stopped-flow techniques or isotopic labeling (e.g., deuterated substrates) can elucidate mechanistic details .
Advanced: What thermodynamic parameters are critical for understanding this compound's physical properties?
Methodological Answer:
Key parameters include enthalpy of vaporization (ΔHvap), boiling point, and heat capacity. These are determined experimentally via differential scanning calorimetry (DSC) or calculated using group contribution methods. Comparative studies with analogs like 3,3-dimethyl-2-butanol (boiling point ~140°C) suggest bulky substituents increase boiling points due to reduced volatility . Molecular dynamics simulations can model intermolecular interactions (e.g., van der Waals forces) to predict phase behavior .
Advanced: Are there engineered microbial pathways for biosynthesizing this compound?
Methodological Answer:
While no direct pathways are reported, homologous routes for branched-chain alcohols (e.g., 3-methyl-1-butanol) via the Ehrlich pathway in Corynebacterium glutamicum or Saccharomyces cerevisiae could be adapted. Key steps include keto acid decarboxylation and alcohol dehydrogenase activity. CRISPR-Cas9-mediated gene editing may introduce heterologous enzymes (e.g., benzyltransferases) to append the 3-methylbenzyl group . Metabolomic flux analysis optimizes carbon allocation in engineered strains .
Advanced: What analytical challenges arise when quantifying this compound in complex matrices?
Methodological Answer:
Co-elution with structurally similar compounds in chromatography necessitates high-resolution columns (e.g., C18 with sub-2µm particles) and tandem MS detection (MRM mode). Derivatization (e.g., silylation of -OH groups) improves GC-MS sensitivity. Matrix effects in biological samples require internal standards (e.g., deuterated analogs) for accurate quantification . Machine learning algorithms can deconvolute overlapping spectral peaks in untargeted metabolomics .
Basic: How does the steric environment of this compound affect its hydrogen-bonding capacity?
Methodological Answer:
The bulky 3-methylbenzyl group restricts hydrogen bonding by limiting access to the hydroxyl proton. Solubility studies in polar vs. nonpolar solvents (e.g., water vs. hexane) quantify this effect. Computational tools (e.g., Gaussian software) model electron density maps to visualize H-bond donor/acceptor sites . Comparative IR spectra with less hindered alcohols (e.g., 1-butanol) show broader -OH stretches due to reduced intermolecular bonding .
Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound?
Methodological Answer:
Chiral catalysts (e.g., BINOL-derived phosphoric acids) enforce enantioselectivity in ketone reductions. Low-temperature reactions (<0°C) slow racemization kinetics. Chiral stationary phase chromatography (e.g., amylose-based columns) separates enantiomers post-synthesis. Circular dichroism (CD) spectroscopy monitors optical purity, while X-ray crystallography confirms absolute configuration .
Basic: How can QSAR models predict the biological activity of this compound derivatives?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and topological polar surface area. Training datasets from beta-cyclodextrin inclusion complexes or receptor-binding assays inform regression analyses. Validation via leave-one-out cross-checks ensures model robustness. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .
Advanced: What environmental fate studies are relevant for this compound?
Methodological Answer:
Biodegradation assays (e.g., OECD 301F) assess microbial breakdown in soil/water. Photolysis rates are measured using UV-Vis spectroscopy under simulated sunlight. Volatilization potential is modeled using Henry’s Law constants derived from EPI Suite software. Ecotoxicology data (e.g., LC50 for Daphnia magna) inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
